molecular formula C22H26N4O3S B2800381 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797953-75-3

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2800381
M. Wt: 426.54
InChI Key: PXKJMFQXVNREOJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, a urea group, and a 2,3-dimethoxyphenyl group. These groups suggest that the compound may have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact order of these steps would depend on the reactivity of the different groups and the conditions under which the reactions can occur.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the benzo[d]thiazole ring suggests that the compound may have a rigid, three-dimensional structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the urea group might make the compound a potential hydrogen bond donor and acceptor, influencing its reactivity with other compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the urea group might influence its solubility in water, while the aromatic rings might influence its UV/Vis absorption spectrum.


Scientific Research Applications

Anti-Arrhythmic Activity

Compounds structurally related to 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea have been researched for their anti-arrhythmic properties. For example, certain piperidine-based 1,3-thiazole derivatives have demonstrated significant anti-arrhythmic activity in scientific studies (Abdel‐Aziz et al., 2009).

Antimicrobial and Antioxidant Properties

Similar compounds have been synthesized and tested for their antimicrobial and antioxidant activities. These derivatives have shown good antibacterial, antifungal, and antioxidant activity when compared to standard drugs, suggesting their potential as lead compounds for further research in these areas (Sudhamani et al., 2015).

Anti-Microbial Activity and Cytotoxicity

Novel urea derivatives related to this chemical structure have been evaluated for their inhibitory effects as anti-microbial agents and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good effectiveness against fungal pathogens. Preliminary cytotoxicity studies showed significant results at microliter concentration (Shankar et al., 2017).

Antiacetylcholinesterase Activity

Compounds with similar structures have been assessed for antiacetylcholinesterase activity. Studies have focused on optimizing the spacer length linking two pharmacophoric moieties in the compound's structure and testing compounds with greater conformational flexibility, leading to potential applications in treating conditions related to acetylcholinesterase activity (Vidaluc et al., 1995).

Antihypertensive Activity

Research has also been conducted on the antihypertensive activity of related compounds. The relationship between pharmacological activity and stereochemical structure was explored, particularly focusing on alpha-blocking actions, which are crucial in managing hypertension (Kasuya et al., 1983).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing the compound, studying its properties, and exploring its potential applications.


properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-28-18-8-5-7-17(20(18)29-2)24-21(27)23-14-15-10-12-26(13-11-15)22-25-16-6-3-4-9-19(16)30-22/h3-9,15H,10-14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJMFQXVNREOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

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